2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride is a heterocyclic compound that contains both a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride typically involves the reaction of 2-chloro-3-pyridinesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial, and fungal infections.
Agrochemicals: It is employed in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in plant pathogens.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cytochrome P450 by binding to the heme iron, thereby blocking the enzyme’s activity. In agrochemicals, it may inhibit key enzymes in plant pathogens, leading to their death or reduced virulence .
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-yl)-3-pyridinesulfonyl chloride can be compared with other similar compounds, such as:
2-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring but has a benzoic acid moiety instead of a pyridine ring.
1-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a simpler structure with an ethanone moiety attached to the triazole ring.
The uniqueness of this compound lies in its combination of the triazole and pyridine rings, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C7H5ClN4O2S |
---|---|
Molecular Weight |
244.66 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H |
InChI Key |
MESAQBKYULVDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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